N-(Propan-2-YL)naphthalen-1-amine

Monoamine Release SNDRA Addiction Pharmacology

N-(Propan-2-YL)naphthalen-1-amine (CAS 18085-03-5), also known as naphthylisopropylamine, PAL-287, or 2-naphthylaminopropane (2-NAP), is an experimental compound of the substituted naphthylethylamine class. It acts as a potent, non-neurotoxic releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with EC50 values of 3.4 nM, 11.1 nM, and 12.6 nM, respectively, in rat brain synaptosomes, and also exhibits high affinity for the 5-HT2C receptor (EC50 = 2.3 nM).

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 18085-03-5
Cat. No. B173999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propan-2-YL)naphthalen-1-amine
CAS18085-03-5
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2C=C1)N
InChIInChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3
InChIKeyUPQSZFKXKRKCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(Propan-2-YL)naphthalen-1-amine (CAS 18085-03-5): A Non-Amphetamine Monoamine Releaser for Addiction Research


N-(Propan-2-YL)naphthalen-1-amine (CAS 18085-03-5), also known as naphthylisopropylamine, PAL-287, or 2-naphthylaminopropane (2-NAP), is an experimental compound of the substituted naphthylethylamine class [1]. It acts as a potent, non-neurotoxic releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with EC50 values of 3.4 nM, 11.1 nM, and 12.6 nM, respectively, in rat brain synaptosomes, and also exhibits high affinity for the 5-HT2C receptor (EC50 = 2.3 nM) [2]. Identified from a screen of over 350 compounds, it was rationally designed as a low-abuse-potential therapeutic for stimulant addiction [2].

Why N-(Propan-2-YL)naphthalen-1-amine Cannot Be Substituted by Other Amphetamine Analogs: Quantitative Selectivity and Safety Profile


In-class substitution fails because N-(Propan-2-YL)naphthalen-1-amine (PAL-287) possesses a unique, quantifiable balance of monoamine release and receptor activities that is lost even with closely related analogs. For instance, while PAL-353 is a potent DA releaser, its serotonin releasing potency is over 500-fold weaker (5-HT EC50 = 1937 nM), leading to a DA/5-HT ratio of 80, which is nearly 300 times higher than the balanced ratio of 0.27 exhibited by PAL-287 [1]. This balance is critical for its non-stimulant, low-abuse profile [2]. Similarly, the positional isomer 1-NAP is a 13-fold less potent MAO-A inhibitor [3]. Such differences directly translate into distinct in vivo behavioral and neurochemical outcomes, making generic interchange scientifically invalid. The quantitative evidence below details these critical differentiators.

N-(Propan-2-YL)naphthalen-1-amine: Head-to-Head Quantitative Performance Against Key Comparators


Balanced vs. DA-Selective Monoamine Release: PAL-287 vs. PAL-353 (3-Fluoroamphetamine)

PAL-287 is a balanced serotonin-norepinephrine-dopamine releaser (DA/5-HT ratio = 0.27), whereas its comparator PAL-353 is a highly DA-selective releaser (DA/5-HT ratio = 80) [1]. This represents a ~296-fold difference in selectivity, measured in the same rat brain synaptosome assay. PAL-287 releases 5-HT (EC50 = 3.4 nM) with approximately 3.7-fold greater potency than DA (EC50 = 12.6 nM), while PAL-353 releases DA (EC50 = 24.2 nM) with 80-fold greater potency than 5-HT (EC50 = 1937 nM) [1].

Monoamine Release SNDRA Addiction Pharmacology

Monoamine Oxidase A (MAO-A) Inhibition Potency: PAL-287 vs. its Positional Isomer 1-NAP

PAL-287 (2-NAP) is a potent and selective inhibitor of monoamine oxidase A (MAO-A) with an IC50 of 420 nM, whereas its positional isomer 1-naphthylaminopropane (1-NAP) is a 13-fold weaker MAO-A inhibitor with an IC50 of 5,630 nM [1]. Neither compound inhibits MAO-B (IC50 > 100,000 nM) [1]. This substantial difference in MAO-A inhibitory potency, despite identical molecular formula, demonstrates that the naphthalene substitution position critically dictates pharmacophore interactions within the MAO-A active site.

MAO Inhibition Positional Isomer Selectivity Neuropharmacology

Non-Neurotoxic Serotonin Release Profile vs. Methamphetamine and MDMA

PAL-287 lacks serotonin neurotoxicity, a key differentiator from other potent monoamine releasers. In vivo administration of PAL-287 at a high dose (18 mg/kg i.p., three times) did not cause long-lasting depletion of cortical 5-HT in rats, whereas high-dose (+)-methamphetamine or (±)-3,4-methylenedioxymethamphetamine (MDMA) produced significant and lasting 5-HT depletion under the same experimental paradigm [1]. This indicates PAL-287 does not induce the serotonergic neurotoxicity characteristic of widely abused amphetamine-type stimulants.

Neurotoxicity Serotonin Depletion In Vivo Safety Pharmacology

Lack of Reinforcing Properties and Suppression of Cocaine Self-Administration vs. Psychostimulant Comparators

In rhesus monkeys trained to self-administer cocaine, PAL-287 displayed little or no reinforcing properties, in stark contrast to cocaine itself and typical psychostimulant drugs of abuse. Crucially, when PAL-287 was infused continuously at a dose of 1.0 mg/kg/h, it produced a dose-dependent decrease in cocaine self-administration, demonstrating its potential as an anti-addiction therapeutic rather than a substitute stimulant [1]. This profile is attributed to its balanced DA/5-HT release, which dampens the dopamine-mediated reinforcing effects.

Abuse Liability Self-Administration Cocaine Addiction

High-Affinity 5-HT2C Receptor Partial Agonism with Implications for Appetite Suppression

PAL-287 exhibits a unique selectivity profile at serotonin 5-HT2 receptor subtypes. It acts as a high-affinity partial agonist at 5-HT2C receptors (EC50 = 2.3 nM, Emax = 20%), a full agonist at 5-HT2B receptors (EC50 = 40 nM), and has low affinity for 5-HT2A receptors (EC50 = 466 nM) [1]. The >17-fold selectivity for 5-HT2C over 5-HT2B, combined with its weak partial agonism, distinguishes it from non-selective 5-HT2 agonists. This profile was linked to a reliable anorectic effect, leading to its consideration as a weight-loss therapeutic [1].

5-HT2C Receptor Anorectant Obesity Research

Validated Research Applications for N-(Propan-2-YL)naphthalen-1-amine Based on Comparative Evidence


Investigating Dual DA/5-HT Releaser Pharmacotherapy for Stimulant Addiction

PAL-287's balanced DA/5-HT release profile (DA/5-HT ratio = 0.27) and demonstrated ability to suppress cocaine self-administration without being reinforcing make it the optimal tool compound for agonist-based addiction research [1]. Unlike DA-selective releasers (e.g., PAL-353 with a DA/5-HT ratio of 80), PAL-287 does not induce psychostimulant locomotion, validating its use in behavioral pharmacology studies where confounding stimulant effects must be avoided [2].

Probing the Role of MAO-A Inhibition in Serotonergic Modulation

With a 13.4-fold greater MAO-A inhibitory potency compared to its positional isomer 1-NAP (IC50 = 420 nM vs. 5,630 nM), PAL-287 serves as a selective probe for understanding the contribution of MAO-A inhibition to the overall pharmacological profile of naphthylisopropylamine derivatives [3]. Researchers investigating structure-activity relationships (SAR) around the naphthalene ring can use these quantifiable differences to design more selective MAO-A inhibitors.

Studying Non-Neurotoxic Serotonin Release and 5-HT2C-Mediated Anorectic Effects

PAL-287 is uniquely suited for in vivo studies requiring a non-neurotoxic serotonin releaser. It does not cause the long-term cortical 5-HT depletion seen with methamphetamine or MDMA [4]. Its high-affinity, weak partial agonism at 5-HT2C receptors (EC50 = 2.3 nM) also makes it a valuable chemical probe for investigating 5-HT2C-mediated appetite suppression without the cardiovascular liability of 5-HT2B activation, a property not shared by early-generation serotonergic anorectics [5].

Analytical Reference Standard for Naphthylaminopropane Derivatives

Given its well-characterized pharmacological signature (EC50 values for DAT, NET, SERT, and 5-HT2 receptor subtypes all available from a single source) and its non-neurotoxic profile, PAL-287 (CAS 18085-03-5) serves as a valuable reference standard for the analytical characterization and quality control of emerging naphthylaminopropane research chemicals [1][4]. Its distinct selectivity profile (e.g., DA/5-HT ratio of 0.27 vs. >1.0 for analogs) provides a benchmark for verifying the identity and functional purity of new synthetic batches [1].

Quote Request

Request a Quote for N-(Propan-2-YL)naphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.